2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol, also known as tert-BDMS-Furil(Py)-OH, is a synthetic organic compound characterized by a fused heterocyclic structure that combines a furan ring with a pyridine ring. The compound features a hydroxyl group at the 6-position of the pyridine ring and a tert-butyldimethylsilyloxymethoxy group at the 2-position. Its molecular formula is C₁₄H₂₁NO₃Si, and it has a molecular weight of approximately 279.41 g/mol .
The unique structural attributes of this compound contribute to its potential biological activities, making it a subject of interest in medicinal chemistry and pharmacology. Specifically, its configuration allows for various chemical interactions, which can be leveraged in drug design and development.
The chemical reactivity of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol can be attributed to its functional groups. The hydroxyl group can participate in hydrogen bonding and act as a nucleophile in substitution reactions. The tert-butyldimethylsilyl group serves as a protective group for the hydroxyl functionality during synthetic transformations, allowing for selective reactions without affecting the silyl ether .
In synthetic applications, this compound can undergo:
The synthesis of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol typically involves several steps:
Specific reaction conditions and reagents may vary based on desired yields and purity levels .
The applications of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol span various fields:
Interaction studies involving 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol are crucial for understanding its mechanism of action and potential therapeutic uses. Preliminary studies may include:
Such studies would provide insights into its pharmacodynamics and pharmacokinetics.
Several compounds share structural similarities with 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol. Notable examples include:
Compound Name | Structural Features | Biological Activity |
---|---|---|
2-(Hydroxymethyl)furo[3,2-b]pyridin | Lacks silyl protection | Antibacterial activity |
5-Methoxyfuro[3,2-b]pyridine | Different substituent at position 5 | Anticancer properties |
4-(tert-butyl)furo[3,2-b]pyridine | Variation in alkyl substitution | Neuroprotective effects |
The uniqueness of 2-((tert-Butyldimethylsilyloxy)methyl)-furo[3,2-b]pyridin-6-ol lies in its specific combination of protective silyl groups and functional hydroxyl moiety, which may enhance its stability and bioavailability compared to other derivatives.